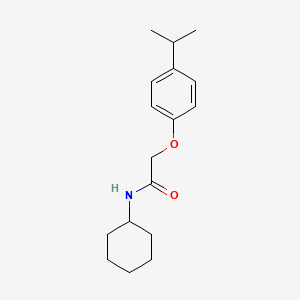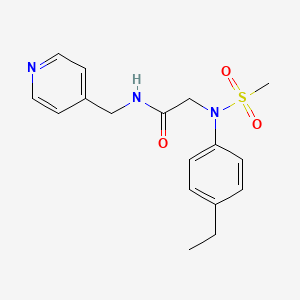
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide, also known as CPI-1189, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of N-acylphenylhydroxylamines and exhibits a unique mechanism of action.
Wirkmechanismus
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide exhibits a unique mechanism of action. It acts as a modulator of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide binds to the sigma-1 receptor and regulates its activity, leading to the modulation of various signaling pathways. This modulation results in the activation of neuroprotective pathways and the inhibition of pro-inflammatory pathways, leading to the potential therapeutic effects of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects suggest that N-cyclohexyl-2-(4-isopropylphenoxy)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide is also stable and can be easily synthesized in large quantities, making it a cost-effective compound for lab experiments. However, N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammation-related disorders. Additionally, the development of new analogs of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide with improved properties such as solubility and half-life could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis method of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide involves the reaction of cyclohexylamine with 4-isopropylphenol in the presence of acetic anhydride to form N-cyclohexyl-4-isopropylphenolamine. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of pain.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)14-8-10-16(11-9-14)20-12-17(19)18-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZJTJUAUWMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(propan-2-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)




![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)